tert-Butyl 6-amino-1H-indole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-aminoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFSVVFOVRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623733 | |
| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-62-0 | |
| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of Tert Butyl 6 Amino 1h Indole 1 Carboxylate
Reactivity of the Primary Amine Moiety at the 6-Position
The primary amine at the 6-position of the indole (B1671886) ring is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, Schiff base formation, and reductive amination. These transformations allow for the introduction of diverse functionalities, making it a valuable handle for the synthesis of more complex molecules.
Acylation and Alkylation Reactions
The nucleophilic nature of the primary amine at the 6-position facilitates straightforward acylation and alkylation reactions. Acylation is typically achieved by treating the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine leads to the formation of the corresponding acetamide derivative.
Alkylation of the primary amine can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The extent of alkylation (mono- versus di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, reaction with one equivalent of methyl iodide would be expected to yield primarily the N-methylated product.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction | Reagents and Conditions | Product |
| Acylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | tert-Butyl 6-acetamido-1H-indole-1-carboxylate |
| Alkylation | Methyl iodide, Potassium carbonate, Acetonitrile, rt | tert-Butyl 6-(methylamino)-1H-indole-1-carboxylate |
Diazotization and Subsequent Transformations
The primary aromatic amine of tert-butyl 6-amino-1H-indole-1-carboxylate can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This reaction forms a transient diazonium salt, which is a versatile intermediate for a wide range of functional group transformations.
One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a variety of nucleophiles, often catalyzed by copper(I) salts. organic-chemistry.org For example, treatment of the in situ generated diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the 6-position of the indole ring. nih.gov These transformations provide access to a diverse array of substituted indoles that may not be readily available through direct substitution methods.
Table 2: Diazotization and Sandmeyer Reactions
| Reaction | Reagents and Conditions | Product |
| Diazotization/Chlorination | 1. NaNO₂, HCl, H₂O, 0-5 °C; 2. CuCl | tert-Butyl 6-chloro-1H-indole-1-carboxylate |
| Diazotization/Bromination | 1. NaNO₂, HBr, H₂O, 0-5 °C; 2. CuBr | tert-Butyl 6-bromo-1H-indole-1-carboxylate |
| Diazotization/Cyamation | 1. NaNO₂, HCl, H₂O, 0-5 °C; 2. CuCN | tert-Butyl 6-cyano-1H-indole-1-carboxylate |
Formation of Schiff Bases and Related Imines
The primary amine at the 6-position can readily condense with aldehydes and ketones to form Schiff bases (or imines). This reaction typically occurs under mildly acidic or neutral conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the imine C=N bond is a reversible process, and the equilibrium can often be driven towards the product by removal of water. For example, reacting this compound with an aromatic aldehyde like benzaldehyde in a suitable solvent with azeotropic removal of water would yield the corresponding N-benzylidene derivative.
These Schiff bases can be valuable intermediates themselves or can be further reduced to secondary amines.
Table 3: Schiff Base Formation
| Reactant | Reagents and Conditions | Product |
| Benzaldehyde | Toluene, Dean-Stark trap, reflux | tert-Butyl 6-((E)-benzylideneamino)-1H-indole-1-carboxylate |
| Acetone | Methanol, Acetic acid (cat.), rt | tert-Butyl 6-(propan-2-ylideneamino)-1H-indole-1-carboxylate |
Reductive Amination Pathways
Reductive amination provides a direct route to N-alkylated products from the primary amine and a carbonyl compound in a one-pot reaction. wikipedia.org This transformation involves the in situ formation of a Schiff base or an iminium ion, which is then reduced by a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reducing agent is often crucial for the success of the reaction, with milder reagents like sodium cyanoborohydride being selective for the iminium ion in the presence of the starting carbonyl compound.
For instance, the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent will furnish the corresponding secondary or tertiary amine. This method is a powerful tool for the construction of C-N bonds.
Table 4: Reductive Amination Reactions
| Carbonyl Compound | Reagents and Conditions | Product |
| Formaldehyde | Sodium triacetoxyborohydride, Dichloroethane, rt | tert-Butyl 6-(dimethylamino)-1H-indole-1-carboxylate |
| Cyclohexanone | Sodium cyanoborohydride, Methanol, Acetic acid, rt | tert-Butyl 6-(cyclohexylamino)-1H-indole-1-carboxylate |
Chemical Reactivity of the Indole Core Structure
The indole nucleus is an electron-rich aromatic system, and the N-Boc group, while being electron-withdrawing through its carbonyl group, influences the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The indole ring is highly susceptible to electrophilic attack. The N-Boc group tends to direct electrophiles to the C3-position. The 6-amino group, being an activating ortho-, para-director, would be expected to direct incoming electrophiles to the 5- and 7-positions. The interplay of these directing effects determines the final regiochemical outcome of electrophilic aromatic substitution reactions.
For many electrophilic aromatic substitution reactions on N-Boc protected indoles, substitution is observed to occur preferentially at the C3-position. nih.gov For example, nitration of N-Boc indole with reagents like tetramethylammonium nitrate and trifluoroacetic anhydride has been shown to yield the 3-nitro derivative. nih.gov Halogenation, such as bromination with N-bromosuccinimide (NBS), is also expected to occur at the C3-position.
Friedel-Crafts reactions on the indole core can be more complex. wikipedia.org While acylation with acyl chlorides and a Lewis acid catalyst can introduce an acyl group, the conditions need to be carefully controlled to avoid side reactions. The presence of the activating amino group can further complicate these reactions.
Table 5: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product |
| Nitration | Tetramethylammonium nitrate, Trifluoroacetic anhydride, Acetonitrile, 0-5 °C | tert-Butyl 6-amino-3-nitro-1H-indole-1-carboxylate |
| Bromination | N-Bromosuccinimide, Dichloromethane, 0 °C | tert-Butyl 6-amino-3-bromo-1H-indole-1-carboxylate |
| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride, Dichloroethane, 0 °C | (Position of substitution can vary) |
Functionalization via Organometallic Indole Anion Complexes
The formation of organometallic indole anion complexes represents a powerful strategy for the functionalization of the indole nucleus. In the case of this compound, the N-H proton of the indole is protected by the tert-butoxycarbonyl (Boc) group, precluding direct deprotonation at this site. However, the generation of an organometallic species can be envisaged through alternative pathways, such as metal-halogen exchange from a halogenated precursor or by directed metalation.
Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, are pivotal in the functionalization of indoles. While specific studies on the formation of discrete organometallic indole anion complexes of this compound are not extensively detailed in the reviewed literature, the reactivity of related N-Boc indoles in palladium-catalyzed processes suggests the in situ formation of such intermediates. For instance, palladium-catalyzed N-tert-prenylations of indoles proceed in high yields, indicating the involvement of a palladium-indole complex. Similarly, rhodium(III)-catalyzed C-H functionalization of N-aryl or N-alkyl indoles with diazo compounds points to the formation of rhodium-ylide intermediates. However, it is noted that strongly electron-withdrawing groups on the nitrogen, such as the Boc group, can suppress certain intermolecular reactions.
The following table summarizes representative transition metal-catalyzed reactions of indoles that likely proceed through organometallic intermediates, providing a model for the potential reactivity of this compound.
| Metal Catalyst | Reaction Type | Substrate Scope | Potential Application to target compound |
| Palladium | N-tert-prenylation | Indoles, tricarbonylchromium-activated indoles, indolines | Functionalization of the indole nitrogen (after Boc removal) or potentially at carbon positions. |
| Rhodium(II) | C-H Functionalization | N-alkyl and N-aryl indoles with α-alkyl-α-diazoesters | Introduction of α-alkyl-α-indolylacetate moieties at the C3 position. |
| Rhodium(III) | C-H Amidation | Arenes with a directing group | Potential for direct amidation of the indole ring, guided by the Boc-protected amino group. |
Carbon Lithiation and Subsequent Reactions
Carbon lithiation, particularly through directed ortho-metalation (DoM), is a highly effective method for the regioselective functionalization of aromatic and heterocyclic compounds. The directing metalating group (DMG) coordinates to the lithium reagent, facilitating deprotonation at an adjacent position. In this compound, both the N-Boc group and the 6-amino group (or a derivative thereof) could potentially act as DMGs.
The N-Boc group is a known, albeit weak, directing group for the lithiation of heterocycles. More powerfully, an amino group, particularly when derivatized as a carbamate (B1207046) or amide, can direct lithiation to the ortho position. For the title compound, this would correspond to the C7 and C5 positions of the indole ring. Studies on N-Boc-anilines have demonstrated the feasibility of directed ortho-lithiation.
The general process involves treating the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), at low temperatures. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.
A related and powerful methodology is the lithiation-borylation sequence, which allows for the stereocontrolled synthesis of complex molecules. This involves the trapping of the lithiated intermediate with a boronic ester, followed by further synthetic transformations.
The table below outlines the potential outcomes of carbon lithiation of this compound followed by reaction with representative electrophiles.
| Lithiation Position | Directing Group | Electrophile | Product |
| C7 | 6-Amino (derivatized) | (CH₃)₃SiCl | tert-Butyl 6-amino-7-(trimethylsilyl)-1H-indole-1-carboxylate |
| C5 | 6-Amino (derivatized) | CO₂ | 6-Amino-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid |
| C2 | Indole nucleus | B(OiPr)₃ | tert-Butyl 6-amino-2-(dihydroxyboryl)-1H-indole-1-carboxylate |
Oxidation Reactions of the Indole Ring System
The indole ring system is susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidant and the substitution pattern of the indole. For this compound, the electron-donating nature of the amino group is expected to enhance the reactivity of the indole nucleus towards oxidation.
Common oxidants used for indoles include m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction with peroxyacids like m-CPBA can lead to the formation of epoxides at the 2,3-double bond, which can then undergo further transformations. The oxidation of sulfides to sulfoxides and sulfones with m-CPBA is a well-established reaction and proceeds under mild conditions. While not a direct analogue, this highlights the oxidizing power of m-CPBA.
The oxidation of the indole ring can also lead to the formation of oxindoles or other oxygenated derivatives. The presence of the N-Boc group can influence the regioselectivity of the oxidation. Catalytic oxidation systems, for example using nickel complexes in the presence of m-CPBA, have been shown to be effective for the oxidation of C-H bonds.
Below is a table summarizing the potential oxidation products of this compound with various oxidizing agents.
| Oxidizing Agent | Potential Product | Reaction Conditions |
| m-CPBA | tert-Butyl 6-amino-2,3-epoxy-2,3-dihydro-1H-indole-1-carboxylate | Inert solvent, low temperature |
| DDQ | This compound derivatives (dehydrogenation) | Aprotic solvent |
| H₂O₂/Catalyst | tert-Butyl 6-amino-2-oxo-2,3-dihydro-1H-indole-1-carboxylate (oxindole) | Acidic or basic conditions with a suitable catalyst |
Cycloaddition Reactions Involving the Indole Moiety
The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character often makes these reactions challenging. The 2,3-double bond of the indole is the most common site of cycloaddition.
Diels-Alder Reaction: The indole ring can act as a diene in [4+2] cycloaddition reactions, particularly when the indole is electron-rich. The amino group at the 6-position of this compound would increase the electron density of the benzene (B151609) portion of the indole, potentially facilitating its participation as a diene. However, the pyrrole ring is generally a more reactive diene. Diels-Alder reactions of indoles with dienophiles like maleimides can lead to the formation of carbazole derivatives.
[3+2] Cycloaddition: Indoles can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction with azomethine ylides or nitrile oxides can lead to the formation of fused heterocyclic systems. Copper-catalyzed (3+2) cycloaddition of 2H-azirines to enols has been reported to form pyrrolo-fused systems.
The N-Boc group can influence the reactivity and selectivity of these cycloaddition reactions. The following table provides examples of potential cycloaddition reactions involving the indole moiety of the title compound.
| Reaction Type | Reactant | Potential Product |
| [4+2] Cycloaddition | N-Methylmaleimide | Fused carbazole derivative |
| [3+2] Cycloaddition | Benzonitrile oxide | Fused isoxazoline derivative |
| [3+2] Cycloaddition | Azomethine ylide | Fused pyrrolidine derivative |
Transformations of the tert-Butyl Ester Group
Hydrolysis under Acidic and Basic Conditions
The tert-butyl ester group of the N-Boc protecting group is susceptible to hydrolysis under both acidic and basic conditions, although acidic conditions are more commonly employed for its removal.
Acidic Hydrolysis: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a standard reagent for this purpose, often used in a mixture with dichloromethane (DCM). The reaction typically proceeds at room temperature and is usually complete within a few hours. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900). Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent can also be used.
Basic Hydrolysis: While the Boc group is generally considered stable to basic conditions, hindered esters can be saponified under non-aqueous conditions. For example, sodium hydroxide in a mixture of methanol and dichloromethane has been shown to effectively hydrolyze sterically hindered esters at room temperature. However, for the title compound, basic conditions could also potentially affect other functional groups.
The table below summarizes typical conditions for the hydrolysis of the tert-butyl ester group.
| Condition | Reagent | Solvent | Temperature | Product |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 6-Amino-1H-indole |
| Acidic | Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | 6-Amino-1H-indole hydrochloride |
| Basic | Sodium hydroxide (NaOH) | Methanol/Dichloromethane | Room Temperature | Sodium 6-amino-1H-indole-1-carboxylate |
Transesterification Reactions
Transesterification of the tert-butyl ester of the N-Boc group is a less common transformation compared to its hydrolysis. This reaction would involve the exchange of the tert-butyl group for another alkyl or aryl group from an alcohol or phenol. Such reactions are typically catalyzed by acids, bases, or enzymes.
Given the lability of the Boc group to acid, acid-catalyzed transesterification would likely lead to deprotection. Base-catalyzed transesterification is a possibility, although it may require forcing conditions that could affect other parts of the molecule.
Enzymatic transesterification offers a milder alternative. Lipases are known to catalyze the transesterification of various esters. While specific studies on the enzymatic transesterification of this compound are not available in the searched literature, the use of lipases for the selective removal of tert-butyl protecting groups in amino acid derivatives has been demonstrated, suggesting that enzymatic methods could be applicable.
The following table outlines potential conditions for the transesterification of the tert-butyl ester group.
| Catalyst | Alcohol | Potential Product |
| Lipase | Methanol | Methyl 6-amino-1H-indole-1-carboxylate |
| Sodium methoxide | Methanol | Methyl 6-amino-1H-indole-1-carboxylate |
| Titanium(IV) isopropoxide | Ethanol | Ethyl 6-amino-1H-indole-1-carboxylate |
Stability and Degradation Pathways of this compound
The stability of this compound is a critical consideration for its synthesis, purification, and storage. Like many amino-substituted indole derivatives, this compound is susceptible to degradation through various pathways, primarily driven by its electron-rich aromatic system and the presence of the reactive amino group.
Susceptibility to Oxidative Dimerization and Decomposition
The indole nucleus, particularly when substituted with an electron-donating amino group, is prone to oxidation. One of the primary degradation pathways for aminoindoles is oxidative dimerization. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and may be catalyzed by light or trace metal impurities. The mechanism often involves the formation of radical cations, which can then couple to form dimeric and oligomeric species. These colored byproducts can be challenging to remove and can significantly impact the purity and utility of the starting material.
In addition to dimerization, more extensive oxidative decomposition can occur, leading to the cleavage of the indole ring and the formation of a complex mixture of degradation products. The N-Boc protecting group offers some degree of stabilization by withdrawing electron density from the indole nitrogen; however, the 6-amino group still renders the benzene portion of the bicyclic system highly activated towards oxidation.
Influence of Light and Air on Compound Integrity
Exposure to light and air can significantly accelerate the degradation of this compound. Photolytic energy can promote the formation of radical species, initiating the oxidative degradation cascades mentioned previously. The presence of oxygen provides the necessary oxidant for these reactions to proceed.
Empirical observations and handling recommendations for similar aminoindole compounds consistently advise storage in a dark place and under an inert atmosphere to maintain the integrity of the compound. The appearance of coloration (often yellow to brown) in a previously colorless or off-white solid is a common indicator of degradation due to light and air exposure.
Strategies for Enhancing Chemical Stability
Given the inherent instability of this compound, several strategies can be employed to enhance its chemical stability during storage and handling.
One of the most effective strategies is the strict exclusion of light and oxygen. This can be achieved by storing the compound in amber vials or containers wrapped in aluminum foil to block light. Furthermore, storing the material under an inert atmosphere, such as nitrogen or argon, will displace oxygen and minimize oxidative degradation. For long-term storage, refrigeration or freezing is also recommended to reduce the rate of any potential degradation reactions.
The addition of antioxidants can also be a viable strategy to inhibit oxidative decomposition. Radical scavengers, such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS), can interrupt the free-radical chain reactions that lead to degradation. The choice of antioxidant should be carefully considered to ensure it does not interfere with downstream applications of the aminoindole.
The following table outlines key strategies for enhancing the stability of this compound.
| Strategy | Implementation | Mechanism of Protection |
| Exclusion of Light | Storage in amber vials or light-opaque containers. | Prevents photolytically induced degradation pathways. |
| Exclusion of Air | Storage under an inert atmosphere (e.g., nitrogen, argon). | Minimizes contact with atmospheric oxygen, a key oxidant. |
| Low-Temperature Storage | Refrigeration (2-8 °C) or freezing. | Reduces the kinetic rate of degradation reactions. |
| Use of Antioxidants | Addition of radical scavengers like BHT or hindered amines. | Interrupts free-radical chain reactions responsible for oxidative decomposition. |
| Control of Headspace | Using appropriately sized containers to minimize headspace. | Reduces the amount of trapped oxygen available for reaction. |
Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 6 Amino 1h Indole 1 Carboxylate and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For tert-butyl 6-amino-1H-indole-1-carboxylate, it provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry is employed to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. The calculated monoisotopic mass of this compound (C₁₃H₁₆N₂O₂) is 232.121178 g/mol . epa.gov An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that closely matches this theoretical value, often within a few parts per million (ppm). Such a result provides strong evidence for the compound's elemental composition.
Table 1: Theoretical and Expected HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Monoisotopic Mass | 232.121178 g/mol |
| Expected [M+H]⁺ Ion | 233.128953 m/z |
| Expected [M+Na]⁺ Ion | 255.110947 m/z |
This table presents theoretical values. Experimental data from HRMS analysis would be expected to align closely with these figures.
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques, the parent molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.
For this compound, the fragmentation is expected to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The loss of a methyl radical (CH₃) from the tert-butyl group is also a characteristic fragmentation. researchgate.net The indole (B1671886) core itself can undergo fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN). scirp.org
A plausible fragmentation pattern would involve an initial loss of the tert-butyl group, followed by further fragmentation of the indole ring. The analysis of these fragments helps to piece together the original structure of the molecule, confirming the presence and connectivity of both the indole nucleus and the Boc protecting group.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Fragment Identity | Description |
| 232 | [M]⁺ | Molecular Ion |
| 176 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 157 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy (B1229062) group |
| 132 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group, yielding 6-aminoindole (B160974) |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
This table is based on general fragmentation patterns of similar compounds and represents a prediction of the expected fragmentation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The presence of the amino group (-NH₂) would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the carbamate (B1207046) will exhibit a strong absorption band around 1700-1750 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-N stretching vibrations would be observed in the 1200-1380 cm⁻¹ region. The characteristic absorptions of the Boc group would also be present.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Type of Vibration |
| 3450 - 3300 | N-H (Amino) | Asymmetric & Symmetric Stretch |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 2980 - 2850 | C-H (Aliphatic) | Stretch |
| 1725 - 1700 | C=O (Carbamate) | Stretch |
| 1620 - 1580 | C=C (Aromatic) | Stretch |
| 1370 & 1390 | C-H (tert-Butyl) | Bend |
| 1250 - 1150 | C-O (Carbamate) | Stretch |
This table is based on typical IR absorption frequencies for the respective functional groups and serves as a prediction.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. For a derivative, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, single-crystal X-ray diffraction has been successfully used to determine its structure. researchgate.nettandfonline.com
The crystal structure would also reveal how the molecules pack together in the solid state and the nature of the intermolecular forces that stabilize the crystal lattice. For indole derivatives, common intermolecular interactions include hydrogen bonding and π-π stacking. acs.orgnih.gov In the case of this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The indole ring itself can participate in N-H···π interactions. nih.gov These interactions play a crucial role in determining the physical properties of the solid material.
Computational Chemistry and Molecular Modeling Studies of Tert Butyl 6 Amino 1h Indole 1 Carboxylate
Quantum Chemical Descriptors and Reactivity Prediction
The prediction of chemical reactivity through quantum chemical descriptors for tert-butyl 6-amino-1H-indole-1-carboxylate is also an area that lacks specific research data.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
No specific data from Frontier Molecular Orbital (FMO) analysis, including the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have been reported for this compound. Such analysis is crucial for understanding the molecule's electrophilic and nucleophilic characteristics and its potential role in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
Similarly, Molecular Electrostatic Potential (MEP) maps for this compound are not available in the surveyed literature. MEP mapping is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which is essential for predicting its interaction with other chemical species.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
While the broader class of indole (B1671886) derivatives is often subject to Structure-Activity Relationship (SAR) studies, specific computational SAR analyses for this compound are not detailed in the available research.
Comparative Molecular Field Analysis (CoMFA)
There are no published reports of Comparative Molecular Field Analysis (CoMFA) being performed on a series of compounds that includes this compound. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.
Molecular Docking Simulations for Ligand-Target Interactions
Although this compound is a precursor in the synthesis of compounds that are likely subjected to molecular docking studies (e.g., factor Xa inhibitors), specific molecular docking simulations for this particular molecule are not described in the reviewed scientific literature. Such studies would provide valuable insights into its potential binding modes and interactions with biological targets.
In Silico Prediction of Drug Metabolism and Pharmacokinetics (DMPK) Properties
Computational, or in silico, modeling has become an indispensable tool in the early stages of drug discovery and development. By predicting the drug metabolism and pharmacokinetics (DMPK) properties of a compound before its synthesis, researchers can prioritize candidates with a higher probability of success, thereby reducing the time and cost associated with drug development. For this compound, a comprehensive suite of computational models was employed to forecast its metabolic fate and pharmacokinetic profile. These predictions are based on sophisticated algorithms that analyze the molecule's structure to estimate its interaction with metabolic enzymes and its behavior within a biological system.
The metabolic landscape of a drug candidate is a critical determinant of its efficacy and safety. In silico tools are instrumental in predicting the primary sites of metabolism and the enzymes responsible. For this compound, predictions indicate that the compound is likely to undergo metabolism primarily through the cytochrome P450 (CYP) superfamily of enzymes.
The indole ring is a common motif in many biologically active compounds, and its metabolism has been extensively studied. Generally, indole and its derivatives are susceptible to oxidation by various CYP isoforms. For this compound, the most probable metabolic transformations are predicted to be hydroxylation of the indole ring and the tert-butyl group. The amino group present on the indole ring may also be a site for conjugation reactions, such as glucuronidation or sulfation, which represent Phase II metabolic pathways aimed at increasing the water solubility of the compound to facilitate its excretion.
The stability of the compound in the presence of liver microsomes is a key indicator of its metabolic clearance rate. Computational models predict that this compound will exhibit moderate metabolic stability. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is expected to sterically hinder the approach of some metabolic enzymes, which could contribute to a slower rate of metabolism compared to unprotected indoles.
The predicted sites of metabolism by cytochrome P450 enzymes are summarized in the table below.
| Predicted Metabolic Reaction | Predicted CYP Isoform(s) | Site of Metabolism |
| Hydroxylation | CYP2D6, CYP3A4 | Indole Ring (various positions) |
| Hydroxylation | CYP3A4 | tert-Butyl group |
| N-dealkylation | CYP3A4 | tert-Butoxycarbonyl group |
| Oxidation | Multiple CYPs | Amino group |
It is important to note that these are predictive models and experimental validation is required to confirm these metabolic pathways.
The oral bioavailability of a drug is a crucial pharmacokinetic parameter that describes the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. Computational models are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties that collectively determine a compound's bioavailability.
For this compound, in silico models predict good oral bioavailability. This prediction is based on several calculated physicochemical properties. The compound's molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's "rule of five," which is a widely used guideline for predicting drug-likeness and oral absorption.
The predicted ADME parameters for this compound are presented in the following table.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 246.31 g/mol | Favorable for oral absorption |
| LogP (o/w) | 2.85 | Optimal lipophilicity for membrane permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein |
| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier |
The high predicted human intestinal absorption and moderate to high Caco-2 permeability suggest that the compound can be efficiently absorbed from the gastrointestinal tract. Furthermore, the prediction that it is not a substrate for P-glycoprotein, an efflux transporter that can pump drugs out of cells, further supports the potential for good oral bioavailability. The prediction that the compound may cross the blood-brain barrier suggests its potential for activity within the central nervous system.
Applications in Medicinal Chemistry and Drug Discovery of Tert Butyl 6 Amino 1h Indole 1 Carboxylate As a Privileged Scaffold
Role as Synthetic Intermediate and Building Block for Complex Bioactive Molecules
The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the indole (B1671886) nitrogen enhances the stability of the indole ring and allows for selective reactions at other positions. The amino group at the C-6 position serves as a key functional handle for introducing diversity and building more complex molecular architectures.
A primary application of tert-butyl 6-amino-1H-indole-1-carboxylate is in the synthesis of novel amide derivatives intended for pharmaceutical use. google.comgoogleapis.com This compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing inhibitors of key biological targets. google.com
A significant example is its use in the development of Factor Xa inhibitors, which are a class of anticoagulant medications used to treat and prevent thromboembolic disorders. google.comgoogle.comgoogle.com In this context, the amino group of this compound is acylated, typically by reacting it with an acyl chloride, such as 6-bromohexanoyl chloride. google.comgoogleapis.com This reaction forms a stable amide bond, extending the molecular structure from the indole core. The resulting intermediate can then undergo further chemical transformations to yield the final complex, biologically active compound. google.com The Boc protecting group is typically retained during these initial steps to prevent unwanted side reactions involving the indole nitrogen.
The general synthetic scheme for this transformation is outlined in the table below.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class | Reference |
| This compound | 6-Bromohexanoyl chloride | THF, Potassium tert-butoxide | N-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)alkanamide Intermediate | google.com, googleapis.com |
Table 1: Synthesis of an Amide Intermediate from this compound
Biological Evaluation of this compound Derivatives
Following the successful synthesis of novel compounds derived from this compound, a thorough biological evaluation is necessary to determine their therapeutic potential.
The primary goal of synthesizing derivatives from this scaffold has been to develop potent and selective inhibitors of specific enzymes, such as Factor Xa. google.comgoogle.com The pharmacological assessment, therefore, focuses on quantifying the inhibitory activity of the newly synthesized molecules against their intended target.
In Vitro Screening: The initial assessment of biological activity is typically performed using in vitro assays. For enzyme inhibitors, these assays measure the compound's ability to block the activity of the purified enzyme. In the case of Factor Xa inhibitors, a chromogenic or fluorogenic substrate is used to measure the rate of enzyme catalysis in the presence and absence of the test compound. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This allows for the direct comparison of the potency of different derivatives.
In Vivo Screening: Compounds that demonstrate promising activity in vitro may advance to in vivo screening. These studies are conducted in animal models to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics in a living organism. For anticoagulants, in vivo models might involve measuring blood coagulation parameters, such as prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT), in animals treated with the compound. The goal is to determine if the in vitro activity translates into a therapeutic effect at a safe and achievable concentration in the body.
Cytotoxicity Studies: It is crucial to ensure that a potential drug candidate is not generally toxic to cells. Cytotoxicity is evaluated in vitro by exposing various cell lines (both cancerous and healthy) to the compound and measuring cell viability. Assays like the MTT or MTS assay are commonly used to determine the concentration of the compound that causes 50% cell death (CC₅₀ or GI₅₀). A high therapeutic index (the ratio of the cytotoxic concentration to the effective therapeutic concentration) is desirable.
Selectivity Studies: For enzyme inhibitors, selectivity is a critical parameter. An ideal drug candidate should inhibit its intended target with high potency while having little to no effect on other related enzymes or receptors. For Factor Xa inhibitors, selectivity is typically assessed by testing the compounds against other serine proteases in the coagulation cascade, such as thrombin. A compound that is highly selective for Factor Xa over other proteases is less likely to cause off-target side effects. This is measured by comparing the IC₅₀ values for the target enzyme against those for other enzymes.
Antimicrobial Activity Investigations
The indole scaffold is a recurring motif in compounds exhibiting antimicrobial properties. researchgate.net Derivatives of indole have been synthesized and evaluated for their activity against a spectrum of microbial pathogens, including both bacteria and fungi. researchgate.net
While specific studies detailing the antibacterial activity of compounds directly synthesized from this compound are not extensively reported in peer-reviewed literature, the broader class of 6-aminoindole (B160974) derivatives has been explored for antibacterial potential. The general strategy involves the chemical modification of the amino group to introduce diverse functionalities, thereby modulating the compound's physicochemical properties and its interaction with bacterial targets. For instance, the synthesis of novel indole derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Antiviral Activity Research
The indole nucleus is also a prominent feature in many compounds with antiviral activity. chula.ac.th Indole derivatives have been investigated for their ability to inhibit the replication of a variety of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). However, specific research focusing on antiviral agents directly synthesized from this compound is limited. The general approach in this field involves the design and synthesis of indole derivatives that can target specific viral proteins or enzymes, such as reverse transcriptase, protease, or integrase, which are essential for the viral life cycle.
Anticancer Research and Antitumor Efficacy
The development of indole-based compounds as anticancer agents has been a highly active area of research. rsc.orgnih.gov A variety of indole derivatives have demonstrated significant cytotoxic and antiproliferative effects against numerous cancer cell lines. rsc.orgnih.gov
The anticancer mechanisms of indole derivatives are diverse and often target multiple cellular pathways involved in cancer progression. These mechanisms can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).
One of the key mechanisms by which some anticancer agents exert their effects is through the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer cells. researchgate.net Glycogen synthase kinase-3β (GSK-3β) is an enzyme that has been implicated in the regulation of various cellular processes, including cell survival and apoptosis. mdpi.com Aberrant GSK-3β activity has been linked to the pathophysiology of several diseases, including cancer. mdpi.com
The inhibition of GSK-3β has emerged as a potential therapeutic strategy for cancer. mdpi.com Some studies have shown that the inhibition of GSK-3β can lead to the induction of apoptosis in cancer cells. mdpi.com While there is a growing body of research on GSK-3β inhibitors, specific studies on derivatives of this compound as GSK-3β inhibitors are not yet prevalent in the scientific literature. The general principle involves the design of molecules that can fit into the ATP-binding pocket of GSK-3β, thereby blocking its activity and triggering downstream apoptotic pathways. The induction of apoptosis by GSK-3β inhibition can involve the modulation of various pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.
Mechanisms of Action in Cancer Therapy
Modulation of Cell Cycle Regulatory Proteins
Influence on Key Cell Signaling Pathways (e.g., Inflammation, Immune Responses)
The indole nucleus is a common feature in molecules that modulate key signaling pathways involved in inflammation and immune responses. Although direct evidence for this compound is scarce, derivatives of indole-2-carboxylic acid have been investigated as antagonists for cysteinyl leukotriene (CysLT) receptors, which are involved in inflammatory conditions like asthma. nih.gov Furthermore, certain canthin-6-one (B41653) derivatives, which can be synthesized from indole precursors, have been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways. mdpi.com These examples underscore the potential for molecules derived from this compound to be developed into anti-inflammatory agents.
In Vivo Efficacy Studies in Animal Models
Specific in vivo efficacy studies for this compound are not detailed in the available literature. However, studies on derivatives of the broader indole-2-carboxylate (B1230498) class have shown in vivo activity. For example, certain indole-2-carboxylate derivatives have been evaluated in a transient bilateral carotid occlusion model in Mongolian gerbils, where they demonstrated the ability to reduce ischemic damage to hippocampal neurons. nih.gov This neuroprotective effect is relevant to conditions such as stroke.
Synergistic Effects in Combination Therapy Strategies
The concept of using indole-based compounds in combination therapy is an active area of research, though specific data for this compound is not available. The general principle involves combining a therapeutic agent with another drug to enhance efficacy or overcome resistance. Given that indole derivatives have been shown to induce cell cycle arrest and apoptosis, they represent potential candidates for combination therapies with standard chemotherapeutic agents.
Antifungal Activity Evaluations
The indole scaffold has been a source of inspiration for the development of novel antifungal agents. While this compound itself has not been extensively evaluated for antifungal properties, numerous indole derivatives have demonstrated significant activity. For example, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and showed promising in vitro antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. nih.govdoaj.org Similarly, novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have exhibited potent antifungal effects against plant pathogens. nih.gov Another study reported that certain indole[1,2-c]-1,2,4-benzotriazine derivatives displayed pronounced antifungal activities against five phytopathogenic fungi. nih.gov
| Indole Derivative Class | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| 3-indolyl-3-hydroxy oxindoles | Rhizoctonia solani, Botrytis cinerea | In vitro inhibition of mycelial growth | nih.govdoaj.org |
| Indole-1,3,4-thiadiazole hybrids | Plant pathogenic fungi | In vitro antifungal efficacy | nih.gov |
| Indole[1,2-c]-1,2,4-benzotriazines | Phytopathogenic fungi | Pronounced in vitro antifungal activity | nih.gov |
Modulation of Specific Receptor Systems and Enzymes
N-methyl-D-aspartate (NMDA) Receptor Antagonism (Glycine Site)
Derivatives of indole-2-carboxylate have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) modulatory site. nih.gov A synthesized series of these derivatives showed the ability to inhibit NMDA receptor activity. nih.gov Structure-activity relationship studies revealed that compounds with a chloro group at the C-6 position and a polar group at the C-3 position of the indole ring exhibited the highest affinity for the glycine binding site. nih.gov Electrophysiological studies confirmed that these compounds act as competitive antagonists at the glycine site. nih.gov This line of research suggests that the this compound scaffold could be a valuable starting point for the development of novel NMDA receptor modulators with potential applications in neurological disorders.
| Compound Class | Target | Mechanism of Action | Key Structural Features for Activity | Reference |
|---|---|---|---|---|
| Indole-2-carboxylate derivatives | NMDA Receptor (Glycine Site) | Competitive Antagonism | Chloro group at C-6, polar group at C-3 | nih.gov |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of tert-Butyl 6-amino-1H-indole-1-carboxylate
This compound is primarily recognized within the scientific community as a valuable synthetic intermediate and a versatile building block in the field of medicinal chemistry. chemimpex.commedchemexpress.com Its molecular structure combines a 6-aminoindole (B160974) core, known for its presence in various bioactive molecules, with a tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen. chemimpex.com This Boc group serves a crucial function by deactivating the otherwise reactive N-H bond of the indole ring, thereby allowing for selective chemical modifications at other positions of the molecule.
The current academic understanding is largely based on its utility in providing access to more complex indole derivatives. The 6-amino functional group offers a reactive handle for a variety of chemical transformations, such as acylation, alkylation, and arylation, enabling the synthesis of diverse compound libraries for drug discovery programs. While extensive research exists on the broader class of indole derivatives and their wide-ranging pharmacological activities, including anticancer and anti-inflammatory properties, specific, in-depth studies focusing exclusively on the biological activities of this compound itself are not widely documented. chemimpex.comnih.gov Its significance is thus predominantly as a precursor molecule, facilitating the exploration of structure-activity relationships in more elaborate 6-aminoindole-based compounds.
| Property | Data |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 219508-62-0 |
| Primary Role | Synthetic Intermediate |
Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
While the compound is a staple intermediate, there remain significant unexplored avenues regarding its synthesis and subsequent chemical transformations. Current synthetic routes are effective, but there is room for the development of more efficient, green, and scalable methods.
Furthermore, the application of modern synthetic techniques to this specific molecule is an area ripe for investigation. Advanced transition-metal-catalyzed cross-coupling reactions, which have been extensively used for other indole systems, could be systematically applied to the 6-amino position or to other positions on the indole scaffold following initial derivatization. researchgate.net For instance, developing protocols for regioselective C-H activation at the C4, C5, or C7 positions of the this compound scaffold would open up new pathways for creating novel derivatives that are otherwise difficult to access.
Another area for exploration is the reactivity of the amino group itself. Beyond standard amide bond formations, its use in reactions like reductive amination, Buchwald-Hartwig amination, or as a directing group for further functionalization of the benzene (B151609) portion of the indole ring remains to be fully explored. Investigating these advanced transformations would significantly expand the synthetic utility of this building block.
Emerging Therapeutic Applications and Potential for Novel Drug Design
The true potential of this compound lies in its role as a starting material for the design of novel therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds being developed as anticancer, anti-inflammatory, and neuroprotective agents. chemimpex.comnih.gov The 6-aminoindole motif, in particular, is a key component in molecules targeting various enzymes and receptors. chemimpex.com
Future research should focus on utilizing this compound to systematically generate libraries of novel 6-aminoindole derivatives. These libraries could then be screened against a wide array of biological targets. Emerging therapeutic areas where these derivatives could be impactful include:
Oncology: As precursors to kinase inhibitors or agents that interfere with cell cycle progression.
Neurodegenerative Diseases: For the development of compounds that modulate pathways implicated in Alzheimer's or Parkinson's disease. nih.gov
Infectious Diseases: As a scaffold for new antibacterial or antifungal agents. nih.gov
By strategically modifying the 6-amino group and other positions on the indole ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve higher potency and selectivity for specific biological targets.
Integration of Advanced Computational and Experimental Approaches for Future Research
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research involving this compound. Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of the molecule. rsc.orgnih.gov
Future research directions should integrate these approaches in several key ways:
Predicting Reactivity: DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies and explaining observed regioselectivity in reactions. rsc.orgtandfonline.com
Virtual Screening and Docking: The 3D structure of derivatives synthesized from this intermediate can be used in virtual screening campaigns. Molecular docking studies can predict the binding affinity and mode of interaction of these novel compounds with specific protein targets, helping to prioritize which molecules to synthesize and test experimentally. researchgate.net
QSAR Modeling: By synthesizing a focused library of derivatives and evaluating their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can then be used to predict the activity of yet-to-be-synthesized compounds, streamlining the drug discovery process.
This integrated approach, combining theoretical predictions with empirical validation, will be crucial for unlocking the full potential of this compound as a foundational element in the development of next-generation therapeutics.
Q & A
Q. What are the primary synthetic routes for preparing tert-Butyl 6-amino-1H-indole-1-carboxylate, and how can reaction conditions be optimized?
this compound is commonly synthesized via Pd-catalyzed cross-coupling reactions. For example, it has been used as a coupling partner with 2,4-dicyanoaniline or 5-(benzyloxy)indole under method C, involving catalytic systems like Pd(OAc)₂ and ligands such as XPhos. Optimization involves monitoring reaction progress via TLC (petroleum ether:EtOAc = 2:1, Rf ≈ 0.54–0.55) and ensuring stoichiometric control (1.4–1.6 equiv of reactants). HR-MS (EI) is recommended for verifying product purity .
Q. How does the tert-butyl carbamate group influence the stability and reactivity of the indole core during synthetic modifications?
The tert-butyl carbamate group acts as a protecting group for the indole nitrogen, preventing unwanted side reactions (e.g., oxidation or electrophilic substitution). Its steric bulk enhances stability during cross-coupling reactions while allowing selective deprotection under acidic conditions (e.g., TFA/DCM). This strategy is critical for sequential functionalization, as demonstrated in the synthesis of carborane-fused heterocycles .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, general precautions include using PPE (gloves, lab coats), working in a fume hood, and avoiding ignition sources. Storage should adhere to guidelines for air-sensitive reagents (e.g., in sealed containers under inert gas). Waste disposal must follow local regulations for organic amines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps include:
Q. What computational methods validate the electronic effects of the tert-butyl group on the indole ring’s aromaticity?
DFT calculations with explicit solvent models (e.g., PCM for DCM) can assess conformational equilibria and charge distribution. For example, the tert-butyl group’s electron-donating effect stabilizes the indole’s HOMO, influencing reactivity in cross-coupling reactions. NBO analysis further quantifies hyperconjugative interactions between the carbamate and indole π-system .
Q. How do competing reaction pathways affect the yield of Pd-catalyzed cross-coupling reactions involving this compound?
Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots can identify rate-determining steps. Competing pathways include:
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Acidic conditions: Use milder acids (e.g., HCl in dioxane) for deprotection instead of strong protic acids.
- Oxidative conditions: Introduce radical scavengers (e.g., BHT) or perform reactions under inert atmospheres. Stability assays (e.g., TGA/DSC) can identify decomposition thresholds, guiding solvent selection (e.g., THF > DMF for thermal stability) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
